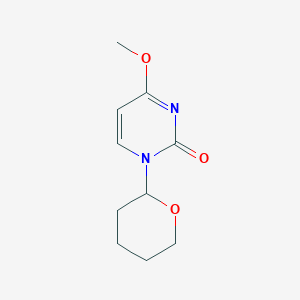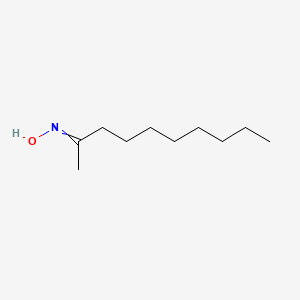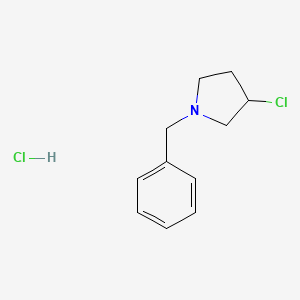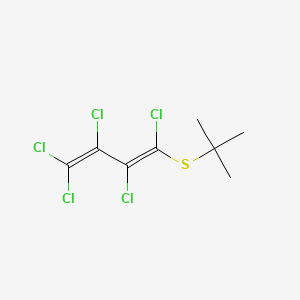
Sulfide, tert-butyl pentachloro-1,3-butadienyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfide, tert-butyl pentachloro-1,3-butadienyl is a chemical compound with the molecular formula C8H9Cl5S It is characterized by the presence of a sulfide group attached to a tert-butyl group and a pentachloro-1,3-butadienyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfide, tert-butyl pentachloro-1,3-butadienyl typically involves the reaction of tert-butyl thiol with pentachloro-1,3-butadiene under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. Quality control measures are implemented to maintain the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Sulfide, tert-butyl pentachloro-1,3-butadienyl undergoes various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form less chlorinated derivatives.
Substitution: The pentachloro-1,3-butadienyl moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Less chlorinated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sulfide, tert-butyl pentachloro-1,3-butadienyl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sulfide, tert-butyl pentachloro-1,3-butadienyl involves its interaction with molecular targets through nucleophilic substitution and oxidation-reduction reactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The pathways involved in these interactions are subject to ongoing research to fully elucidate their mechanisms.
Comparison with Similar Compounds
Similar Compounds
- Sulfide, tert-butyl tetrachloro-1,3-butadienyl
- Sulfide, tert-butyl trichloro-1,3-butadienyl
- Sulfide, tert-butyl dichloro-1,3-butadienyl
Uniqueness
Sulfide, tert-butyl pentachloro-1,3-butadienyl is unique due to its high degree of chlorination, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired.
Properties
CAS No. |
5921-61-9 |
|---|---|
Molecular Formula |
C8H9Cl5S |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
(1E)-1-tert-butylsulfanyl-1,2,3,4,4-pentachlorobuta-1,3-diene |
InChI |
InChI=1S/C8H9Cl5S/c1-8(2,3)14-7(13)5(10)4(9)6(11)12/h1-3H3/b7-5- |
InChI Key |
QYQSJXCKVHEKHH-ALCCZGGFSA-N |
Isomeric SMILES |
CC(C)(C)S/C(=C(/C(=C(Cl)Cl)Cl)\Cl)/Cl |
Canonical SMILES |
CC(C)(C)SC(=C(C(=C(Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


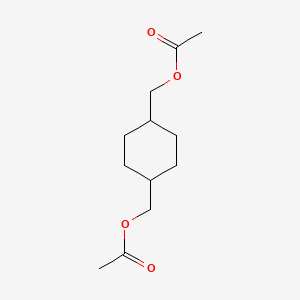
![Ethyl (2Z)-3-ethyl-2-({[2-(2-methylpiperidin-1-yl)-2-oxoethanesulfonyl]acetyl}imino)-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B14726338.png)
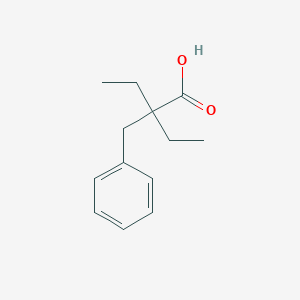
![N-({1-[(3-Methylphenyl)methyl]-1H-pyrrol-2-yl}methyl)-2-phenyl-N-(propan-2-yl)ethene-1-sulfonamide](/img/structure/B14726354.png)

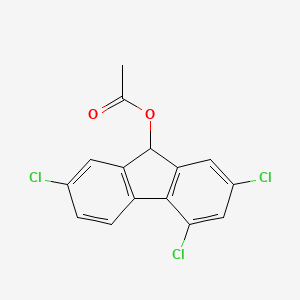
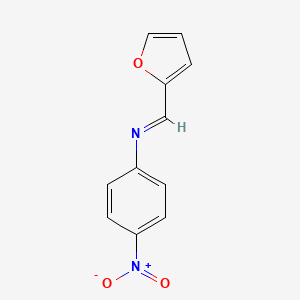
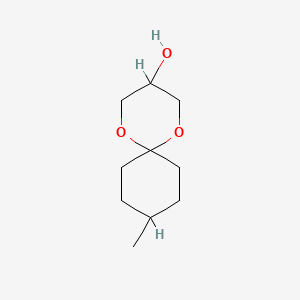
![1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[(4-methoxyphenyl)-diphenylmethoxy]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14726389.png)
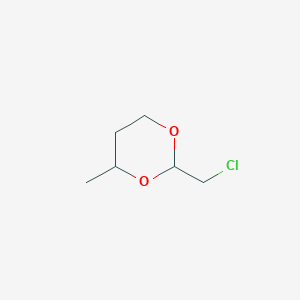
![[1-(2-Butoxycarbonyloxyethylamino)-1-oxopropan-2-yl] butyl carbonate](/img/structure/B14726395.png)
